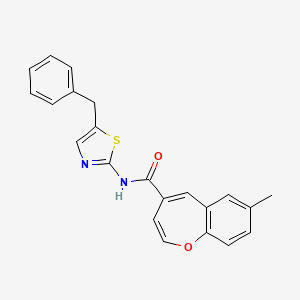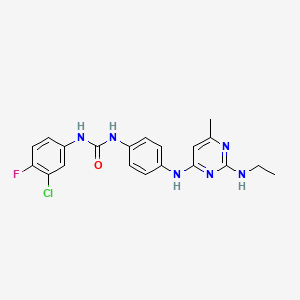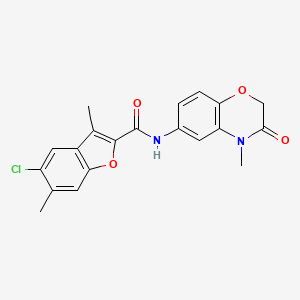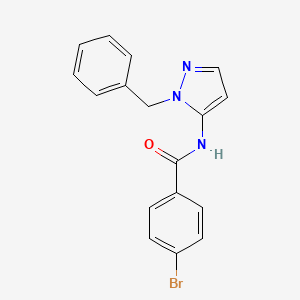![molecular formula C15H17ClN4O4S B14979085 5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14979085.png)
5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-6-methylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperazine ring, a sulfonyl group, and a dihydropyrimidinone core, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorophenylpiperazine with a sulfonyl chloride derivative under basic conditions to form the sulfonyl piperazine intermediate. This intermediate is then reacted with a dihydropyrimidinone derivative under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Shares the piperazine and chlorophenyl moieties but lacks the sulfonyl and dihydropyrimidinone groups.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Contains a chlorophenyl group and a heterocyclic core but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of 5-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C15H17ClN4O4S |
|---|---|
Molekulargewicht |
384.8 g/mol |
IUPAC-Name |
5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H17ClN4O4S/c1-10-13(14(21)18-15(22)17-10)25(23,24)20-7-5-19(6-8-20)12-4-2-3-11(16)9-12/h2-4,9H,5-8H2,1H3,(H2,17,18,21,22) |
InChI-Schlüssel |
ITKAVODFGUNUEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide](/img/structure/B14979008.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14979010.png)
![2-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B14979013.png)
![N-(2,6-dimethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B14979021.png)

![2-{3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B14979040.png)
![N-(2-ethylphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B14979047.png)
![2-fluoro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B14979052.png)

![N-[2-(diethylamino)-2-phenylethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14979065.png)
![methyl {[2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B14979071.png)

![3-benzyl-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B14979087.png)

